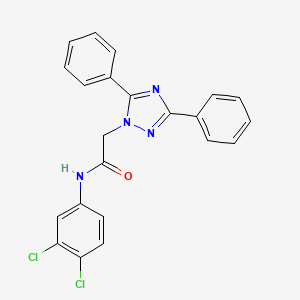
N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Diclorofenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-Diclorofenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida típicamente implica la reacción de 3,4-dicloroanilina con ácido 3,5-difenil-1H-1,2,4-triazol-1-acético bajo condiciones específicas. La reacción puede requerir el uso de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina para facilitar la formación del enlace amida.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto podría implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizarían para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-Diclorofenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fenilo clorado.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir una amina.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-Diclorofenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad y conduciendo a un efecto terapéutico. Las vías involucradas podrían incluir la inhibición de la actividad enzimática o la interferencia con las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
N-(3,4-Diclorofenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida: se puede comparar con otros derivados de triazol como fluconazol, itraconazol y voriconazol, que son conocidos por sus propiedades antifúngicas.
Singularidad: Las características estructurales únicas de N-(3,4-Diclorofenil)-2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetamida, como la presencia de grupos diclorofenilo y difenilo, podrían conferir actividades biológicas o reactividad química específicas que lo distinguen de otros derivados de triazol.
Propiedades
Fórmula molecular |
C22H16Cl2N4O |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C22H16Cl2N4O/c23-18-12-11-17(13-19(18)24)25-20(29)14-28-22(16-9-5-2-6-10-16)26-21(27-28)15-7-3-1-4-8-15/h1-13H,14H2,(H,25,29) |
Clave InChI |
MEISOTREYQSVKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


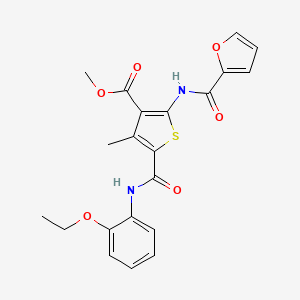
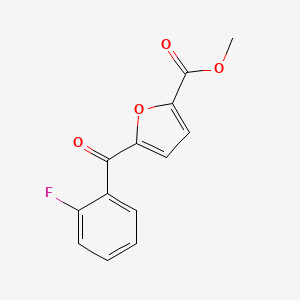
![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)

![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
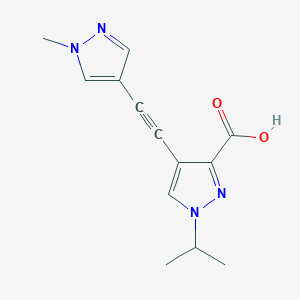
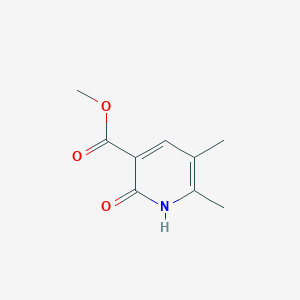
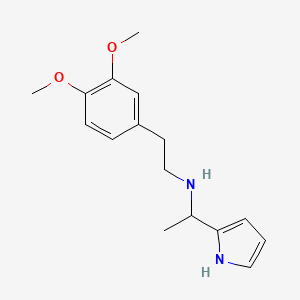
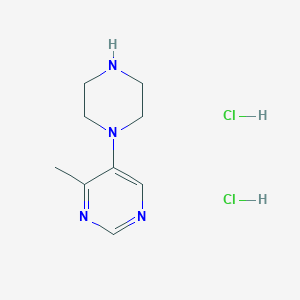
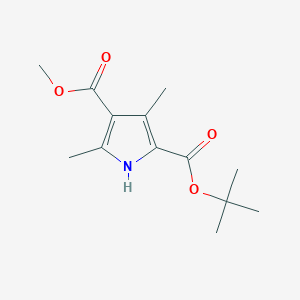
![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)

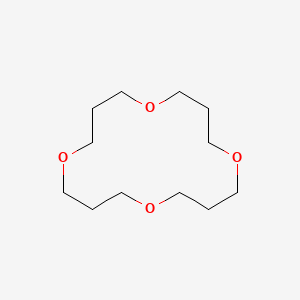
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)
